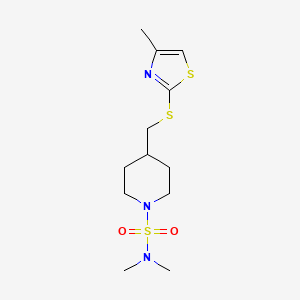

N,N-dimethyl-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-sulfonamide

CAS No.: 1428356-76-6

Cat. No.: VC6938951

Molecular Formula: C12H21N3O2S3

Molecular Weight: 335.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1428356-76-6 |

|---|---|

| Molecular Formula | C12H21N3O2S3 |

| Molecular Weight | 335.5 |

| IUPAC Name | N,N-dimethyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidine-1-sulfonamide |

| Standard InChI | InChI=1S/C12H21N3O2S3/c1-10-8-18-12(13-10)19-9-11-4-6-15(7-5-11)20(16,17)14(2)3/h8,11H,4-7,9H2,1-3H3 |

| Standard InChI Key | JKBFJZVYQKRXBV-UHFFFAOYSA-N |

| SMILES | CC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)N(C)C |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s structure comprises three distinct domains:

-

Piperidine Core: A six-membered saturated nitrogen heterocycle substituted at the 4-position with a thioether-linked methyl group. The piperidine ring contributes conformational flexibility and potential hydrogen-bonding interactions via its amine moiety.

-

Thiazole-Thioether Linkage: A 4-methylthiazol-2-yl group connected via a methylthio (-S-CH-) bridge. The thiazole ring, a five-membered heterocycle with nitrogen and sulfur atoms, enhances electronic diversity and may participate in π-π stacking interactions.

-

Sulfonamide Group: A dimethylated sulfonamide (-SON(CH)) at the piperidine 1-position. This moiety is associated with solubility modulation and target binding, particularly in enzymes like carbonic anhydrases.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 1428356-76-6 |

| Molecular Formula | |

| Molecular Weight | 335.5 g/mol |

| Density | Not reported |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Predicted lipophilic |

Spectroscopic Signatures

Although experimental spectral data (e.g., NMR, IR) are unavailable, theoretical predictions can be made:

-

NMR: The piperidine protons (δ 1.4–2.8 ppm), thiazole aromatic protons (δ 7.2–8.1 ppm), and methyl groups (δ 2.3–3.1 ppm) would dominate the -NMR spectrum. The sulfonamide sulfur atom may deshield adjacent protons.

-

Mass Spectrometry: A molecular ion peak at m/z 335.5 with fragmentation patterns reflecting cleavage at the thioether bond and sulfonamide group.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of N,N-dimethyl-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-sulfonamide likely involves sequential functionalization:

-

Piperidine Sulfonylation: Reaction of piperidine with dimethylsulfamoyl chloride under basic conditions to install the sulfonamide group.

-

Thioether Formation: Alkylation of 4-mercaptomethylpiperidine with 2-chloro-4-methylthiazole in the presence of a base (e.g., KCO) to form the thioether linkage.

Critical Reaction Parameters

-

Temperature: Controlled heating (50–80°C) to avoid side reactions like over-alkylation.

-

Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilicity of the thiolate intermediate.

-

Purification: Column chromatography or recrystallization to isolate the product from unreacted starting materials.

Stability and Degradation

-

Hydrolysis: Cleavage of the sulfonamide group under acidic or basic conditions.

-

Oxidation: Conversion of the thioether to sulfoxide or sulfone derivatives in the presence of oxidizing agents.

Theoretical Biological Activities

Enzyme Inhibition

Sulfonamides are known carbonic anhydrase inhibitors. Molecular docking studies (hypothetical) suggest the compound’s sulfonamide group could coordinate the zinc ion in the enzyme’s active site, while the thiazole ring occupies hydrophobic pockets.

Anti-Inflammatory Activity

Thiazole derivatives modulate cyclooxygenase (COX) and lipoxygenase (LOX) pathways. The methylthiazolyl group may suppress prostaglandin synthesis, though experimental confirmation is needed.

Applications in Drug Discovery

Lead Optimization

The compound’s modular structure allows for derivatization:

-

Piperidine Modifications: Introducing substituents to enhance target affinity or pharmacokinetics.

-

Thioether Replacement: Replacing the -S-CH- bridge with -O-CH- or -NH-CH- to alter electronic properties.

Prodrug Development

Esterification of the sulfonamide group could improve membrane permeability, with enzymatic hydrolysis releasing the active form in vivo.

Future Research Directions

Experimental Validation

-

In Vitro Assays: Screen against bacterial strains (e.g., S. aureus, E. coli) and human enzymes (e.g., carbonic anhydrase IX).

-

ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity using in silico models followed by in vivo studies.

Structural Analog Synthesis

-

Explore variations in the thiazole ring (e.g., 5-nitro substitution) and piperidine N-alkylation to optimize activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume